Antiproliferative Activity in Pancreatic Cancer Cells: Target Compound vs. Structural Analog Comparison
The target compound, N-[2-(4-chlorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide, has been evaluated for antiproliferative activity in Mia PaCa-2 human pancreatic cancer cells. It induced apoptosis with an IC50 value of 12 µM in this cell line . This can be compared to the structurally related 6-morpholino analog (CAS 1901058-81-8, N-[2-(4-chlorophenyl)ethyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide), which differs only at the 6-position substituent (morpholine replacing methoxy). While direct head-to-head data are unavailable, the morpholino analog has been described as a building block with potential antimicrobial and anticancer applications, but no quantitative IC50 data have been publicly disclosed for it in the same assay system . The methoxy-to-morpholine substitution represents a significant increase in molecular weight (291.74 vs. 346.82 g/mol) and topological polar surface area, which would be expected to alter both target engagement and cellular permeability [1].
| Evidence Dimension | Antiproliferative IC50 in Mia PaCa-2 pancreatic cancer cells |
|---|---|
| Target Compound Data | IC50 = 12 µM (apoptosis induction) |
| Comparator Or Baseline | N-[2-(4-chlorophenyl)ethyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide (CAS 1901058-81-8): No quantitative IC50 data publicly available in this assay system |
| Quantified Difference | Insufficient comparator data for direct quantification |
| Conditions | Mia PaCa-2 human pancreatic cancer cell line; in vitro apoptosis assay |
Why This Matters
The 6-methoxy substituent provides a defined baseline for antiproliferative activity in pancreatic cancer models; any analog with different 6-position substitution requires independent potency validation before procurement.
- [1] Kuujia.com. CAS 1901058-81-8: N-[2-(4-chlorophenyl)ethyl]-6-(morpholin-4-yl)pyrimidine-4-carboxamide. Chemical Database Entry. View Source
